molecular formula C10H12BrFO B12641172 1-Bromo-2-iso-butyloxy-4-fluorobenzene

1-Bromo-2-iso-butyloxy-4-fluorobenzene

Cat. No.: B12641172
M. Wt: 247.10 g/mol
InChI Key: BCFJKNDOGOSMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-iso-butyloxy-4-fluorobenzene is a high-value halogenated and alkoxylated benzene derivative designed for research applications in synthetic organic chemistry. This compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions, where the bromine atom can be selectively functionalized to construct more complex molecular architectures. The strategic substitution pattern, featuring an electron-withdrawing bromo group and an electron-donating iso-butyloxy group on the same aromatic ring, makes it a valuable scaffold for synthesizing ligands and materials with tailored electronic properties. Its primary research value lies in the pharmaceutical and materials science sectors, where it can be used to develop active pharmaceutical ingredients (APIs) or novel organic materials. As a key intermediate, it is strictly for use in laboratory research and development. Handlers should note that similar research compounds require careful handling. It is advised to wear suitable protective clothing, gloves, and eye protection and to use only in a well-ventilated area or chemical fume hood . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-bromo-4-fluoro-2-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3

InChI Key

BCFJKNDOGOSMJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 1 Bromo 2 Iso Butyloxy 4 Fluorobenzene and Analogues

Retrosynthetic Analysis and Proposed Synthetic Pathways

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. icj-e.orgbluffton.edu This process works backward from the target and helps to identify potential synthetic routes by recognizing reliable chemical transformations. bluffton.eduamazonaws.com

For 1-Bromo-2-iso-butyloxy-4-fluorobenzene, the analysis begins by disconnecting the key functional groups: the bromo, iso-butyloxy, and fluoro substituents on the benzene (B151609) ring. The primary disconnections to consider are the C-Br, C-O (ether), and C-F bonds. Each disconnection suggests a corresponding forward synthetic step.

Key Disconnections and Precursors:

C-O Bond Disconnection (Etherification): This is often a primary consideration. Breaking the ether bond suggests a reaction between a bromofluorophenol and an iso-butyl halide (or equivalent). This leads to two potential precursors:

Precursor A: 1-Bromo-4-fluoro-2-phenol and an iso-butyl electrophile.

Precursor B: 2-iso-butyloxy-4-fluorophenol and a brominating agent.

C-Br Bond Disconnection (Bromination): This suggests the bromination of an iso-butyloxy-fluorobenzene precursor.

Precursor C: 1-iso-butyloxy-3-fluorobenzene.

C-F Bond Disconnection (Fluorination): This points to the fluorination of a bromo-iso-butyloxy-benzene precursor.

Precursor D: 1-Bromo-2-iso-butyloxy-aniline (for a Schiemann-type reaction).

Based on this analysis, two plausible synthetic pathways emerge:

Pathway 1: Late-Stage Bromination

Start with a commercially available fluorophenol, such as 3-fluorophenol.

Introduce the iso-butyloxy group via an etherification reaction (e.g., Williamson ether synthesis) to form 1-iso-butyloxy-3-fluorobenzene.

Perform a regioselective bromination to introduce the bromine atom at the desired position. The directing effects of the fluoro (ortho, para-directing) and iso-butyloxy (ortho, para-directing) groups must be carefully considered to achieve the correct isomer.

Pathway 2: Early-Stage Halogenation Followed by Etherification

Begin with a difunctional benzene derivative, such as 1-bromo-2,4-difluorobenzene (B57218) or 2-bromo-5-fluoroaniline.

If starting with 2-bromo-5-fluoroaniline, convert the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis. This yields 2-bromo-5-fluorophenol.

Perform an etherification reaction to introduce the iso-butyloxy group, yielding the target compound.

The choice between these pathways would depend on the availability and cost of starting materials, as well as the yields and regioselectivity of each step.

Aromatic Halogenation Approaches for Substituted Benzene Systems

The introduction of a bromine atom onto an aromatic ring with pre-existing substituents requires careful control of regioselectivity. In the case of a precursor like 1-iso-butyloxy-3-fluorobenzene, both the fluoro and iso-butyloxy groups are ortho, para-directing. The challenge lies in directing the incoming bromine electrophile to the carbon between these two groups.

Electrophilic Aromatic Bromination: Standard bromination conditions often involve molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). wikipedia.org However, for highly activated rings, this can lead to over-bromination or a mixture of isomers. For instance, the synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817) can be achieved by reacting 1,2,4-trifluorobenzene (B1293510) with liquid bromine in the presence of iron powder. google.com

Milder Brominating Agents: To improve selectivity, milder brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice, often used with a proton source or a catalyst. The reaction conditions can be tuned to favor the desired product. For example, using Bu₄NBr₃ as a brominating agent can provide high yields in the bromination of substituted benzoic acids. rsc.org

Table 1: Comparison of Bromination Reagents

Reagent Typical Conditions Advantages Disadvantages
Br₂ / FeBr₃ Lewis acid catalyst, often in a non-polar solvent. wikipedia.org High reactivity, suitable for less activated rings. Can lead to over-bromination and lack of selectivity in highly activated systems.
N-Bromosuccinimide (NBS) Often used with an acid catalyst or light initiation. Milder, more selective, easier to handle than Br₂. May require specific conditions to achieve desired regioselectivity.

| Bu₄NBr₃ | Can be used under various conditions, including at room temperature or elevated temperatures. rsc.org | Provides good yields and selectivity for certain substrates. rsc.org | May be more expensive than other reagents. |

The introduction of a fluorine atom onto an aromatic ring is often accomplished using specialized techniques, as direct fluorination can be too reactive and difficult to control.

Schiemann Reaction: The classic Schiemann reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. orgsyn.org This method is a reliable way to introduce a single fluorine atom. A modified procedure, which can provide better yields, involves the formation of an o-bromobenzenediazonium (B15506850) hexafluorophosphate (B91526) intermediate that is then decomposed. orgsyn.org

Photoredox Fluorination: More recent advancements include photoredox-mediated fluorination. These methods can operate under mild conditions and show good functional group tolerance. For example, TEMPO-derived alkoxyamines can be fluorinated using a photoredox catalyst, offering an alternative to traditional methods. nih.gov

Etherification Reactions for the Incorporation of Iso-butyloxy Moiety

The formation of the aryl ether bond is a critical step in the synthesis of this compound.

Williamson Ether Synthesis: This is a classic method for forming ethers. In the context of aryl ethers, it involves the reaction of a phenoxide with an alkyl halide. For the target molecule, this would entail deprotonating a bromofluorophenol with a suitable base (e.g., sodium hydride) to form the phenoxide, which then acts as a nucleophile to displace a halide from an iso-butyl halide.

Nucleophilic Aromatic Substitution (SₙAr): This mechanism is viable when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org While a bromo and a fluoro substituent are present, additional activation might be necessary for this pathway to be efficient.

Transition-metal catalysis has become a powerful tool for forming C-O bonds, often providing milder conditions and greater functional group tolerance than traditional methods. researchgate.netresearchgate.net

Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol. While historically requiring high temperatures, modern variations with specialized ligands can proceed under milder conditions.

Buchwald-Hartwig Amination (and Etherification): While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions can also be adapted for C-O bond formation. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Copper-Catalyzed Etherification: Recent developments have led to highly efficient copper-catalyzed C-O coupling methods. For example, using a specific N¹,N²-diarylbenzene-1,2-diamine ligand, a variety of aryl bromides can be coupled with alcohols at room temperature. chemrxiv.orgnih.gov This approach has shown enhanced activity and the ability to functionalize aryl bromides with acidic functional groups. nih.gov

Table 2: Comparison of Etherification Methods

Method Catalyst/Reagents Typical Conditions Key Features
Williamson Ether Synthesis Strong base (e.g., NaH), alkyl halide Varies, often room temperature to moderate heating Classic, straightforward, but can be limited by substrate scope.
SₙAr Electron-withdrawing groups on the aryl halide, nucleophile Often requires elevated temperatures libretexts.org Proceeds via an addition-elimination mechanism. libretexts.orgkhanacademy.org
Ullmann Condensation Copper catalyst, base Traditionally high temperatures, modern methods are milder Good for aryl ether synthesis.
Buchwald-Hartwig Etherification Palladium catalyst, phosphine ligand, base Mild to moderate temperatures Broad substrate scope and functional group tolerance. researchgate.net

| Modern Copper-Catalyzed Coupling | Copper catalyst, specialized ligands (e.g., N¹,N²-diarylbenzene-1,2-diamine) | Can proceed at room temperature chemrxiv.orgnih.gov | High efficiency, excellent functional group tolerance. nih.gov |

Catalytic Dehalogenation and Selective Halogen Exchange in Fluorobenzenes

The modification of fluorinated aromatic compounds is a cornerstone of synthetic chemistry, enabling the production of valuable molecules for various industries. Catalytic dehalogenation and selective halogen exchange reactions are pivotal in this context, offering pathways to either remove or replace halogen atoms on a fluorobenzene (B45895) ring, thereby fine-tuning the molecule's properties.

Catalytic dehalogenation of fluorobenzenes involves the removal of a halogen atom, typically bromine or chlorine, and its replacement with a hydrogen atom. This process is crucial for creating specific substitution patterns that might be inaccessible through direct synthesis. Research has demonstrated that the cleavage of the carbon-fluorine (C-F) bond, which is notoriously strong, can be facilitated by specific catalytic systems. For instance, biological dehalogenation of fluoroacetate (B1212596) has been studied using computational models, revealing that the cleavage of the C-F bond is significantly aided by hydrogen-bonding interactions with amino acid residues in the active site of enzymes like fluoroacetate dehalogenase. nih.gov In synthetic chemistry, electroreductive methods have also been explored for the dehalogenation of fluorobenzenes. acs.org

Selective halogen exchange (HALEX) reactions offer a more versatile approach, allowing for the direct replacement of one halogen with another. This is particularly useful for introducing fluorine into an aromatic ring, a common strategy in the development of pharmaceuticals and agrochemicals. The "Halex" reaction typically involves reacting a chloro- or bromo-aromatic compound with a fluoride (B91410) source, such as potassium fluoride. google.comresearchgate.net The efficiency of this exchange is highly dependent on the reaction conditions, including the solvent and the catalyst. Aprotic solvents like sulfolane (B150427) are often used, and the reaction may require high temperatures. google.com To overcome the challenges associated with the low solubility and reactivity of fluoride salts, phase-transfer catalysts are frequently employed. researchgate.net Research has shown that species like tetraphenylphosphonium (B101447) bromide can efficiently catalyze the halogen exchange in compounds like 4-chlorobenzaldehyde, achieving high yields and selectivity under solvent-free conditions or in high-boiling point solvents. researchgate.net

The reactivity of halobenzenes in such transformations is influenced by a combination of inductive and resonance effects. stackexchange.com While fluorine is the most electronegative halogen, leading to a strong electron-withdrawing inductive effect, its ability to donate electron density back to the aromatic ring via resonance (due to effective 2p-2p orbital overlap with carbon) makes fluorobenzene more reactive towards electrophilic substitution than chlorobenzene (B131634). stackexchange.com This interplay of electronic effects is a critical consideration when designing selective halogen exchange or dehalogenation strategies for polysubstituted fluorobenzenes like this compound.

Table 1: Research Findings on Halogen Exchange Reactions

Reaction TypeSubstrate ExampleCatalyst/ReagentKey FindingsReference
Nucleophilic Fluorination (Halex)4-ChlorobenzaldehydeSpray-dried KF / Tetraphenyl phosphonium (B103445) bromideYields of 90% with 98% selectivity for 4-Fluorobenzaldehyde were achieved under solvent-free conditions. researchgate.net
Aliphatic Chlorine-Fluorine ExchangeDichloromethylbenzeneHF-dioxane system / Antimony trifluorideSelective fluorination was observed at mild conditions (50°C), inhibiting polymerization. researchgate.net
Fluorine/Chlorine & Fluorine/Bromine ExchangeAlkyl FluoridesTitanocene dihalides / Trialkyl aluminumSelective activation of C-F bonds was achieved, leaving C-Cl, C-Br, and C-I bonds intact. organic-chemistry.org
Catalytic Halogen ExchangeHaloaromatic compounds (e.g., C6Cl6)Alkali metal fluoride (e.g., KF) / Aminophosphonium catalystEnables production of various fluorinated aromatic compounds under relatively mild conditions. google.com

Development of Metal-Free Organic Catalysts for Aryl Halide Transformations

While transition-metal catalysts have long dominated the field of cross-coupling and dehalogenation reactions, there is a growing emphasis on developing metal-free alternatives to mitigate issues of cost, toxicity, and environmental impact. acs.org These metal-free systems often rely on the principles of photoredox catalysis or base-promoted homolytic aromatic substitution (BHAS). acs.orgresearchgate.net

Photo-induced, metal-free methods have emerged as a powerful tool for aryl halide transformations. iu.edu These reactions can be initiated by light, often in the presence of a photosensitizer, or in some cases, without any external sensitizer. acs.org For example, a straightforward and effective photo-triggered hydrogenation method for aryl halides, including fluorides, chlorides, bromides, and iodides, has been developed. researchgate.net This process utilizes the synergy between light, phenylhydrazine (B124118) (PhNHNH2), and a base to generate radical intermediates that drive the transformation into the corresponding arenes with high yields. researchgate.net Similarly, photoinduced cross-coupling of aryl halides with H-phosphonates has been reported to proceed without any transition metal or photosensitizer, offering a green pathway to synthesize arylphosphine oxides. acs.org

Base-promoted, transition-metal-free reactions represent another significant advancement. These reactions often involve the use of a strong base, such as potassium tert-butoxide (t-BuOK), in conjunction with a catalytic amount of an organic molecule, like 1,10-phenanthroline. acs.orgresearchgate.net The mechanism is believed to proceed through a base-promoted homolytic aromatic substitution (BHAS) pathway. acs.org In this process, a single-electron transfer (SET) from a complex of the base and the organic catalyst to the aryl halide generates a radical anion. This intermediate then expels a halide ion to form a key aryl radical, which can then be trapped by a suitable partner to form the desired product. acs.org This methodology has been successfully applied to the dehalogenation of aryl iodides and bromides and the direct C-H arylation of unactivated arenes. researchgate.net

The development of these metal-free catalysts and methods provides milder and more sustainable alternatives for the synthesis of complex molecules. They offer a broad scope, tolerating a wide range of functional groups, and are crucial for the late-stage functionalization of bioactive molecules, including analogues of this compound. researchgate.net

Table 2: Examples of Metal-Free Catalytic Systems for Aryl Halide Transformations

Catalytic SystemReaction TypeAryl Halide ScopeKey FeaturesReference
1,10-Phenanthroline / t-BuOKDehalogenationAryl Iodides, Aryl BromidesEfficient at 70–110 °C; proceeds via a radical transfer mechanism. researchgate.net
Light / PhNHNH2 / BaseHydrogenation (Dehalogenation)Aryl Fluorides, Chlorides, Bromides, IodidesPhoto-triggered, radical-mediated process under mild conditions. researchgate.net
Visible Light / Dimsyl AnionCross-CouplingAryl HalidesInvolves an electron-donor-acceptor (EDA) complex, generating aryl radical reactivity. iu.edu
None (Photoinduced)Cross-Coupling with H-PhosphonatesAryl Chlorides, Bromides, IodidesTransition-metal- and photosensitizer-free; tolerates various functional groups. acs.org

Advanced Spectroscopic Characterization for Detailed Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful tool for mapping the chemical environments of magnetically active nuclei within a molecule. For 1-Bromo-2-isobutoxy-4-fluorobenzene, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by 2D correlation experiments, provides a definitive structural fingerprint.

The ¹H NMR spectrum of 1-Bromo-2-isobutoxy-4-fluorobenzene would exhibit distinct signals corresponding to the aromatic and isobutoxy protons. The aromatic region would show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The isobutoxy group would present characteristic signals for the methylene (B1212753) (-O-CH₂-), methine (-CH-), and methyl (-CH₃) protons.

Predicted ¹H NMR Data for 1-Bromo-2-isobutoxy-4-fluorobenzene

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic H (adjacent to F)7.10 - 7.30Doublet of doublets (dd)JH-F ≈ 8-10, JH-H ≈ 2-3
Aromatic H (adjacent to Br)7.40 - 7.60Doublet of doublets (dd)JH-H ≈ 8-9, JH-F ≈ 4-5
Aromatic H (between O and F)6.80 - 7.00Triplet of doublets (td)JH-H ≈ 8-9, JH-F ≈ 8-10
Isobutoxy -OCH₂-3.80 - 3.90Doublet (d)J ≈ 6-7
Isobutoxy -CH-2.00 - 2.20Nonet or multiplet (m)J ≈ 6-7
Isobutoxy -CH(CH₃)₂1.00 - 1.10Doublet (d)J ≈ 6-7

Note: These are predicted values and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons will appear in the downfield region (typically 100-160 ppm), with their chemical shifts influenced by the attached substituents (Br, F, O-isobutyl). The carbon attached to fluorine will show a large one-bond coupling (¹JC-F). The aliphatic carbons of the isobutoxy group will resonate in the upfield region. The 'heavy atom effect' of bromine can cause the ipso-carbon (the carbon directly attached to bromine) to have a chemical shift that is upfield of what might be expected based solely on electronegativity. stackexchange.com

Predicted ¹³C NMR Data for 1-Bromo-2-isobutoxy-4-fluorobenzene

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-F158 - 162 (d, ¹JC-F ≈ 240-250 Hz)
Aromatic C-O150 - 154
Aromatic C-Br110 - 115
Aromatic C-H115 - 130
Isobutoxy -OCH₂-75 - 80
Isobutoxy -CH-28 - 32
Isobutoxy -CH(CH₃)₂18 - 22

Note: These are predicted values and may vary in an actual experimental spectrum.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in 1-Bromo-2-isobutoxy-4-fluorobenzene would be influenced by the electronic effects of the bromo and isobutoxy groups on the aromatic ring. The signal would be split into a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atom. wikipedia.orgnih.gov

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons and within the isobutoxy group, confirming their relative positions. researchgate.netsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule. sdsu.educolumbia.eduyoutube.com

Infrared (IR) Vibrational Spectroscopy for Functional Group and Conformational Insights

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of 1-Bromo-2-isobutoxy-4-fluorobenzene would display characteristic absorption bands for the ether linkage. Aryl alkyl ethers typically show two distinct C-O stretching bands. blogspot.comspectroscopyonline.com

An asymmetric C-O-C stretch is expected in the region of 1275-1200 cm⁻¹ . spectroscopyonline.comudel.edu This band is usually strong.

A symmetric C-O-C stretch would appear at a lower frequency, typically in the range of 1075-1020 cm⁻¹ . blogspot.comudel.edu

The presence of these two bands would be a strong indicator of the aryl alkyl ether functionality within the molecule. Other expected vibrations would include C-H stretching from the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers.

Summary of Key IR Absorptions for 1-Bromo-2-isobutoxy-4-fluorobenzene

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
Asymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Medium
C-F Stretch1250 - 1000Strong
C-Br Stretch680 - 515Medium to Strong

Aromatic Ring Vibrational Modes

Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The substitution pattern on the benzene (B151609) ring influences the specific frequencies and intensities of these bands. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. For a related compound, 1-(chloromethyl)-4-fluorobenzene, these vibrations are observed at 1599, 1517, 1488, 1412, 1394, and 1321 cm⁻¹ in the FTIR spectrum. niscpr.res.in

The presence of heavy atoms like bromine and the electronegative fluorine atom will also give rise to characteristic vibrations. The C-Br stretching vibration is generally found in the lower frequency region, often as a combination of vibrations. researchgate.net For instance, in 1-bromo-4-chlorobenzene, the C-Br stretch is assigned at wavenumbers including 868, 602, and 280 cm⁻¹. researchgate.net The C-F stretching vibration is typically strong and appears in the 1300-1000 cm⁻¹ range. niscpr.res.in

Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and are expected in the 900-700 cm⁻¹ region. These, along with the in-plane bending modes, provide a detailed fingerprint of the molecule.

A summary of expected aromatic vibrational modes is presented in the table below, based on data from related compounds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
Aromatic C-H Stretch3100 - 3000The number and position of peaks depend on the substitution pattern. researchgate.net
Aromatic C-C Stretch1600 - 1400Multiple bands are expected in this region, characteristic of the aromatic ring. niscpr.res.in
C-F Stretch1300 - 1000Typically a strong absorption. niscpr.res.in
C-Br Stretch< 700Often coupled with other vibrations. researchgate.net
C-H Out-of-plane Bend900 - 700Sensitive to the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental composition. While experimental HRMS data for 1-Bromo-2-isobutoxy-4-fluorobenzene is not available, its theoretical exact mass can be calculated based on its chemical formula, C₁₀H₁₂BrFO.

Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), the theoretical monoisotopic mass can be calculated as follows:

Element Number of Atoms Exact Mass (amu) Total Mass (amu)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)121.00782512.093900
Bromine (⁷⁹Br)178.91833778.918337
Fluorine (¹⁹F)118.99840318.998403
Oxygen (¹⁶O)115.99491515.994915
Total 246.005555

Due to the presence of the bromine isotope ⁸¹Br in nearly equal abundance to ⁷⁹Br, a characteristic M+2 peak will be observed in the mass spectrum. savemyexams.comyoutube.com The theoretical exact mass for the molecule containing ⁸¹Br would be 247.998505 amu. This isotopic signature is a key identifier for bromine-containing compounds.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For 1-Bromo-2-isobutoxy-4-fluorobenzene, fragmentation is likely to be initiated by the cleavage of the weakest bonds and the loss of stable neutral fragments. libretexts.org

Predicted fragmentation pathways include:

Loss of the isobutyl group: Cleavage of the ether bond can lead to the loss of the isobutyl radical (•C₄H₉), resulting in a fragment ion. Alternatively, a rearrangement could lead to the loss of isobutene (C₄H₈), a stable neutral molecule.

Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the oxygen atom in the isobutoxy group is a common fragmentation pathway for ethers. libretexts.org

Loss of bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br).

Cleavage of the aromatic ring: Under higher energy conditions, the aromatic ring itself can fragment.

A plausible fragmentation scheme is outlined in the table below:

Precursor Ion (m/z) Neutral Loss Product Ion (m/z) Plausible Structure of Product Ion
246/248C₄H₈190/192Bromofluorophenol ion
246/248•C₄H₉189/191Bromofluorophenoxy radical ion
246/248•Br167Isobutoxyfluorophenyl ion
190/192CO162/164Bromofluorocyclopentadienyl ion

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com This technique can reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it elucidates the nature of intermolecular interactions, such as halogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

As of now, there are no publicly available crystal structures for 1-Bromo-2-isobutoxy-4-fluorobenzene. The ability to obtain a crystal structure is contingent upon the successful growth of single crystals of sufficient quality, which can be a challenging process. nih.gov

Computational Chemistry and Theoretical Modeling of Halogenated Aromatic Ethers

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like halogenated aromatic ethers. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the electron distribution within the molecule.

For 1-Bromo-2-isobutoxy-4-fluorobenzene, geometry optimization using a common functional (like B3LYP) and basis set (such as 6-311G(d,p)) would predict key structural parameters. The resulting optimized geometry reveals a pseudo-planar aromatic ring with the isobutoxy group likely oriented to minimize steric hindrance. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating character of the isobutoxy group, creates a unique electronic environment across the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for 1-Bromo-2-isobutoxy-4-fluorobenzene (Theoretical Model)

Parameter Predicted Value Description
C-Br Bond Length ~1.91 Å The distance between the carbon atom of the benzene ring and the bromine atom.
C-F Bond Length ~1.36 Å The distance between the carbon atom of the benzene ring and the fluorine atom. uwosh.edu
C-O (Aromatic) Bond Length ~1.37 Å The distance between the aromatic carbon and the ether oxygen.
C-O (Isobutyl) Bond Length ~1.43 Å The distance between the ether oxygen and the isobutyl carbon.
∠ C-C-Br Bond Angle ~119.5° The angle formed by the carbon-carbon-bromine atoms on the ring.

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

In 1-Bromo-2-isobutoxy-4-fluorobenzene, the electron-donating isobutoxy group tends to raise the HOMO energy level, localizing it primarily on the ether oxygen and the aromatic ring. Conversely, the electronegative fluorine and bromine atoms contribute to lowering the LUMO energy level, with significant orbital density on the carbon atoms attached to the halogens. This distribution makes the molecule susceptible to nucleophilic attack at the carbon bearing the bromine and suggests a capacity for electron capture, a property relevant in materials science and medicinal chemistry. DFT calculations can quantify these energy levels and visualize the orbital distributions. semanticscholar.org

Table 2: Predicted Frontier Orbital Energies for 1-Bromo-2-isobutoxy-4-fluorobenzene (Theoretical Model)

Orbital Energy (eV) Description
HOMO -5.95 eV Highest Occupied Molecular Orbital; associated with electron donation.
LUMO -1.75 eV Lowest Unoccupied Molecular Orbital; associated with electron acceptance. semanticscholar.org

Note: These energy values are hypothetical, derived from trends observed in similar substituted benzene systems.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental measurements. Vibrational frequencies, corresponding to infrared (IR) spectra, are particularly well-predicted. uwosh.edu By calculating the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum can be generated. These predicted spectra help in assigning the absorption bands observed in experimental IR spectroscopy.

For 1-Bromo-2-isobutoxy-4-fluorobenzene, DFT can predict characteristic vibrational modes, such as the C-Br and C-F stretching frequencies, the aromatic C-H stretches, and the asymmetric and symmetric stretches of the C-O-C ether linkage. Comparing these computed frequencies (often scaled by a factor to account for systematic errors) with an experimental IR spectrum provides strong evidence for the compound's structure and the accuracy of the computational model.

Table 3: Predicted Characteristic Vibrational Frequencies (Theoretical)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Bond Involved
Aromatic C-H Stretch 3100 - 3000 C-H
Aliphatic C-H Stretch 2980 - 2870 C-H (isobutyl)
C=C Aromatic Stretch 1610 - 1580 C=C
C-O-C Asymmetric Stretch 1250 - 1200 C-O-C
C-F Stretch 1150 - 1100 C-F

Note: These are typical frequency ranges. Precise values would be obtained from a specific DFT frequency calculation.

Reaction Mechanism Studies through Transition State Analysis

Understanding how a reaction proceeds requires identifying the transition states (TS)—the highest energy points along the reaction pathway. DFT calculations are instrumental in locating these fleeting structures and calculating their energies. This allows for a detailed mapping of the reaction mechanism, such as a nucleophilic aromatic substitution (SNAr), a common reaction for halogenated arenes. researchgate.netnih.gov

For 1-Bromo-2-isobutoxy-4-fluorobenzene, a potential SNAr reaction could involve the displacement of the bromide ion by a nucleophile. Computational modeling can elucidate whether this reaction proceeds through a concerted mechanism or via a stepwise pathway involving a stable intermediate, such as a Meisenheimer complex. researchgate.net

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It determines the rate of a chemical reaction. By calculating the energies of the reactants, transition states, intermediates, and products, DFT can construct a complete energy profile for a proposed reaction pathway. researchgate.net

In a hypothetical SNAr reaction on 1-Bromo-2-isobutoxy-4-fluorobenzene, DFT could be used to calculate the energy barrier for the nucleophile's attack on the C-Br bond and the subsequent departure of the bromide ion. The calculations would reveal which step is rate-determining by identifying the highest energy barrier along the reaction coordinate. nih.gov These energetic details are crucial for optimizing reaction conditions to favor a desired product.

Reactions are rarely performed in the gas phase; the solvent plays a critical role in influencing reaction pathways and energetics. nih.gov Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. nih.gov

For SNAr reactions of 1-Bromo-2-isobutoxy-4-fluorobenzene, the choice of solvent is paramount. Polar aprotic solvents (like DMSO or DMF) are known to accelerate SNAr reactions by solvating the cation but poorly solvating the nucleophile, increasing its reactivity. In contrast, polar protic solvents (like methanol) can form hydrogen bonds with the nucleophile, stabilizing it and potentially slowing the reaction. nih.govlibretexts.org DFT calculations incorporating solvent models can predict these rate changes and help explain the differing stabilities of charged intermediates and transition states in various media. nih.gov

Bond Dissociation Energy (BDE) Calculations for Halogenated Bonds

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. libretexts.org It is a fundamental measure of bond strength. DFT methods can provide reliable BDE calculations, which are essential for predicting the reactivity of molecules in radical reactions or under pyrolytic conditions. nih.gov

For 1-Bromo-2-isobutoxy-4-fluorobenzene, the BDEs of the C-Br and C-F bonds are of particular interest. These values indicate which bond is more likely to break under energetic conditions. Generally, C-Br bonds are significantly weaker than C-F bonds. acs.org DFT calculations can quantify this difference and assess how the other substituents on the ring (isobutoxy and the other halogen) influence these bond strengths. This information is critical for predicting regioselectivity in reactions like cross-coupling, where the oxidative addition step often involves the cleavage of the weakest carbon-halogen bond. nih.gov

Table 4: Predicted Bond Dissociation Energies (BDEs) in kcal/mol (Theoretical)

Bond Calculated BDE (kcal/mol) Comparison
C-Br ~83-85 Weaker than the C-F bond; typical for bromobenzenes. nih.gov
C-F ~115-120 Significantly stronger than the C-Br bond.
Aromatic C-H ~110-112 Strong and generally unreactive under radical conditions.

Note: Values are illustrative, based on computational studies of similar aromatic compounds. The C-Cl BDE in chlorobenzene (B131634) is experimentally found to be around 97.6 kcal/mol, while the C-Br BDE in bromobenzene (B47551) is around 82.6 kcal/mol. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity Trends

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a series of compounds with a specific property, such as chemical reactivity. researchgate.net For halogenated aromatic ethers like 1-Bromo-2-isobutoxy-4-fluorobenzene, QSPR can be employed to predict reactivity trends in reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

The development of a QSPR model for predicting reactivity involves calculating a variety of molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's ability to donate or accept electrons, respectively. jst.go.jpresearchgate.net The distribution of atomic charges, calculated using methods like Hirshfeld population analysis, can also reveal the most likely sites for electrophilic or nucleophilic attack. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molecular volume, surface area, and specific steric parameters (like Taft's Es) can be used to model the influence of the bulky isobutoxy group and the bromine atom on the accessibility of the aromatic ring to reagents.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing the connectivity of atoms.

Thermodynamic Descriptors: Properties like the heat of formation (Hf) can also be correlated with reactivity. nih.gov

For a hypothetical series of substituted bromo-alkoxy-fluorobenzenes, a QSPR model for predicting the rate of a specific reaction (e.g., nitration) could be developed. The model would take the form of a linear or non-linear equation relating the reactivity to a selection of the most influential descriptors.

Interactive Table: Hypothetical QSPR Data for Reactivity of Substituted Bromo-alkoxy-fluorobenzenes

The following is an illustrative table of hypothetical data to demonstrate the principles of a QSPR study. The values are representative and not from actual experiments on these specific compounds.

CompoundSubstituent (R)LUMO Energy (eV)Steric Parameter (Es)Predicted Relative Reactivity (log k)
1Methoxy-1.25-0.551.2
2Ethoxy-1.28-0.671.1
3n-Propoxy-1.30-0.721.0
4Isopropoxy-1.32-0.850.9
5Isobutoxy -1.35 -0.93 0.8
6tert-Butoxy-1.40-1.540.6

This hypothetical QSPR model would suggest that as the steric bulk of the alkoxy group increases (more negative Es) and the LUMO energy decreases, the relative reactivity in this modeled reaction decreases. Such models, once validated with experimental data, can be powerful tools for predicting the properties of unsynthesized compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org For a flexible molecule like 1-Bromo-2-isobutoxy-4-fluorobenzene, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic behavior in different environments.

The key flexible bond in this molecule is the C-O bond of the isobutoxy group. Rotation around this bond and the other single bonds within the isobutoxy chain gives rise to a variety of conformers, each with a different spatial arrangement and potential energy. The study of the energetics between these different rotational isomers (rotamers) is known as conformational analysis. researchgate.netq-chem.com

An MD simulation would typically involve:

Building an initial model of the molecule.

Placing it in a simulated environment , such as a box of solvent molecules (e.g., water or an organic solvent) or in a vacuum for gas-phase studies.

Assigning initial velocities to the atoms.

Calculating the forces between all atoms using a force field.

Solving Newton's equations of motion to update the positions and velocities of the atoms over a small time step.

By repeating this process for millions of time steps, a trajectory of the molecule's motion is generated. Analysis of this trajectory can reveal:

Preferred Conformations: The simulation can identify the most stable, low-energy conformations of the molecule. For 1-Bromo-2-isobutoxy-4-fluorobenzene, a key aspect would be the dihedral angle between the isobutoxy group and the plane of the benzene ring. Studies on similar alkoxybenzenes suggest a competition between a planar conformation, which maximizes pi-orbital overlap, and a perpendicular conformation, which may be favored to reduce steric clashes. researchgate.net

Conformational Transitions: The simulation can show the pathways and energy barriers for transitions between different conformers. uni-muenchen.de A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, is a common way to visualize these energy landscapes. readthedocs.io

Dynamic Properties: MD simulations can also be used to calculate properties like the radius of gyration, which provides information about the molecule's compactness, and diffusion coefficients.

Interactive Table: Illustrative Potential Energy Scan for the C(ring)-O-C-H Dihedral Angle

This table represents a hypothetical potential energy surface scan for the rotation of the isobutoxy group relative to the aromatic ring. The energy values are illustrative of what might be expected for such a molecule.

Dihedral Angle (degrees)Relative Potential Energy (kcal/mol)Conformation
01.5Eclipsed (Steric Clash)
300.5
600.1Gauche
900.0Perpendicular (Most Stable)
1200.4
1501.2
1802.0Eclipsed (Steric Clash)

This illustrative data suggests that the most stable conformation for the isobutoxy group is likely one where it is oriented roughly perpendicular to the benzene ring, minimizing steric repulsion between the isobutyl group and the bromine atom at the ortho position. The dynamic behavior revealed by MD simulations is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of a biological target.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

Intermediate in the Preparation of Advanced Aromatic Scaffolds and Heterocyclic Systems

The synthesis of advanced aromatic scaffolds and heterocyclic compounds often relies on the strategic functionalization of substituted benzene (B151609) derivatives. uomus.edu.iqmsu.edu Bromo- and fluoro-substituted benzenes can serve as key intermediates in the formation of these complex structures, which are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.net Despite the potential for 1-Bromo-2-iso-butyloxy-4-fluorobenzene to act as such an intermediate, specific documented instances of its application in the preparation of advanced aromatic scaffolds or heterocyclic systems have not been identified in comprehensive literature searches.

Role in the Design and Synthesis of Functional Materials

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as altered electronic characteristics and thermal stability. sigmaaldrich.comossila.com These properties make them valuable components in the design of liquid crystals, polymers, and other functional materials. Although the structural motifs present in this compound are relevant to this field, there is a lack of specific research detailing its role in the design and synthesis of functional materials.

Application in the Synthesis of Agrochemical Intermediates

A significant number of modern agrochemicals contain fluorinated and brominated aromatic moieties, which can enhance their biological activity and metabolic stability. sigmaaldrich.comossila.com Compounds like 1-bromo-4-fluorobenzene (B142099) are known to be precursors to pesticides. wikipedia.org However, a direct link or specific application of this compound in the synthesis of agrochemical intermediates is not documented in the available scientific and patent literature.

Development of Novel Ligands and Catalysts derived from Halogenated Aromatics

The development of new ligands and catalysts is crucial for advancing chemical synthesis. Halogenated aromatic compounds can be precursors to phosphine (B1218219) ligands, N-heterocyclic carbenes, and other coordinating species used in catalysis. The electronic and steric properties of this compound could potentially be exploited in the design of novel ligands. Nevertheless, there are no specific reports on the development of ligands or catalysts derived from this particular halogenated aromatic compound.

Q & A

Basic: What are the common synthetic routes for preparing 1-Bromo-2-iso-butyloxy-4-fluorobenzene, and how is purity validated?

Answer:
The synthesis typically involves alkylation of a fluorophenol derivative with iso-butyl bromide or a similar alkylating agent under basic conditions (e.g., K₂CO₃ in DMF). Bromination at the para-position can be achieved using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid catalyst.
Purity validation employs GC-MS (for volatile intermediates) and HPLC (for final product analysis). For example, notes that derivatives like 1-(4-Bromobutoxy)-4-fluorobenzene are analyzed with >97.0% purity via GC . ¹H/¹³C NMR and FT-IR confirm structural integrity, while elemental analysis ensures stoichiometric consistency.

Basic: What safety protocols are critical when handling this compound?

Answer:
Key protocols include:

  • PPE : Use nitrile gloves, lab coats, and safety goggles; respiratory protection (e.g., N95 masks) if vapor exposure is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?

Answer:
Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures are effective. highlights similar bromo-fluoro benzenes reacting with boronic esters under Suzuki conditions to form biphenyls .
Optimization steps :

  • Use degassed solvents to prevent catalyst poisoning.
  • Monitor reaction progress via TLC (hexane/EtOAc eluent).
  • Adjust stoichiometry (1:1.2 substrate:boronic acid) to minimize unreacted bromide.
  • Purify via column chromatography (silica gel, hexane/DCM gradient) .

Advanced: What crystallographic techniques are suitable for resolving its crystal structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX (e.g., SHELXL for refinement) to solve structures, as noted in . Key parameters:

  • Collect data at low temperature (100 K) to reduce thermal motion.
  • Resolve halogen (Br, F) positions using high-resolution detectors (e.g., CCD or DECTRIS PILATUS).
  • Validate with R-factor < 5% and check for twinning using PLATON .

Advanced: How can reaction mechanisms involving this compound be elucidated mechanistically?

Answer:

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in coupling reactions .
  • In situ NMR : Monitor intermediates in reactions like bromine-lithium exchange .

Advanced: What analytical methods resolve discrepancies in reported purity or spectral data?

Answer:

  • Cross-validation : Compare NMR (¹H, ¹³C, 19F) and HRMS data against literature. and show purity variations (>95% vs. >97%) due to GC/HPLC method differences .
  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated derivatives).
  • Interlab calibration : Standardize instruments using certified reference materials (CRMs) .

Advanced: How are solvent effects managed in its reactions to maximize yield?

Answer:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation in coupling reactions (e.g., 30 min at 120°C vs. 24h conventional heating) .
  • Solvent-free conditions : For thermally stable intermediates, use ball-milling to minimize waste .

Advanced: How can computational modeling predict its reactivity in novel reactions?

Answer:

  • DFT studies : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (O-iso-butyl) sites. cites enthalpy of vaporization (ΔHvap) data for thermodynamic modeling .
  • Molecular docking : Predict binding affinity in drug precursor synthesis (e.g., IKK2 inhibitors) .

Advanced: What strategies mitigate conflicting safety guidelines across SDS sources?

Answer:

  • Hierarchical risk assessment : Prioritize stricter protocols (e.g., full-face respirators in over basic masks in ) .
  • Literature review : Cross-reference OSHA, NIOSH, and recent journals for updated hazards (e.g., lists flammability data) .

Advanced: How are environmental hazards assessed for this compound?

Answer:

  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to determine LC50/EC50 values. classifies it as H400 (acute aquatic toxicity) .
  • Biodegradation studies : Track halogenated byproducts via GC-ECD or ICP-MS for bromine/fluorine persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.